1,2,5-Tribromo-3-fluorobenzene

Descripción general

Descripción

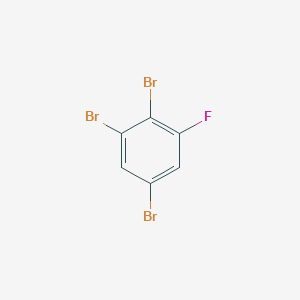

1,2,5-Tribromo-3-fluorobenzene is a chemical compound with the CAS Number: 2839-37-4 . It has a linear formula of C6H2Br3F .

Molecular Structure Analysis

The molecular structure of 1,2,5-Tribromo-3-fluorobenzene consists of a benzene ring with three bromine atoms and one fluorine atom attached to it . The exact positions of these atoms on the benzene ring can be represented by the formula C6H2Br3F .Aplicaciones Científicas De Investigación

1. Use in Polymer Chemistry and Organic Synthesis

1,2,5-Tribromo-3-fluorobenzene can serve as a precursor in the synthesis of complex organic compounds. In a study by Chapyshev and Chernyak (2013), it was demonstrated that 1,3,5-tribromo-2,4,6-trifluorobenzene, a related compound, undergoes selective defluorination, leading to triazidobenzenes. These triazides find practical use as photoactive cross-linking reagents in polymer chemistry and as starting compounds in organic synthesis, potentially including the preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

2. Application in Electrochemical Fluorination

1,2,5-Tribromo-3-fluorobenzene and its derivatives can be involved in electrochemical fluorination processes. For instance, Momota et al. (1994) explored the electrochemical fluorination of di- and tri-fluorobenzenes, which could involve compounds similar to 1,2,5-tribromo-3-fluorobenzene. This process results in the formation of fluorinated cyclohexadienes, highlighting its potential in the synthesis of fluorinated organic compounds (Momota, Kato, Morita, & Matsuda, 1994).

3. Catalytic Applications in Organic Synthesis

Fluorobenzenes, including those closely related to 1,2,5-Tribromo-3-fluorobenzene, are increasingly recognized as versatile solvents in organometallic chemistry. Pike, Crimmin, and Chaplin (2017) discussed how these compounds, due to their weak ability to donate π-electron density, are suitable as non-coordinating solvents or as easily displaced ligands in transition-metal-based catalysis. This opens up possibilities for their use in contemporary organic synthesis, including C-H and C-F bond activation reactions (Pike, Crimmin, & Chaplin, 2017).

Safety And Hazards

1,2,5-Tribromo-3-fluorobenzene is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

1,2,5-tribromo-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPASTFJJLHVUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369288 | |

| Record name | 1,2,5-tribromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,5-Tribromo-3-fluorobenzene | |

CAS RN |

2839-37-4 | |

| Record name | 1,2,5-Tribromo-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2839-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-tribromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide](/img/structure/B1596914.png)

![2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1596920.png)

![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)

![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B1596929.png)